REACTION_CXSMILES
|
FC(F)(F)[C:3]([NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[O:12][CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=O.CI.CC(C)=O.[OH-].[K+]>CO.O>[CH3:3][NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[O:12][CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:3.4|
|
Name
|
( 25 )
|
Quantity
|
0.295 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)NC1=C(C=CC=C1)OCC1=CC=CC=C1)(F)F
|
Name
|
|
Quantity
|
0.25 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0.225 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
59 °C
|
Type
|
CUSTOM
|
Details
|
with stirring to the residue of N-Methyl-N-trifluoroacetyl-2-benzyloxyaniline (26)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to rise to 65° C
|
Type
|
CUSTOM
|
Details
|
After 15 additional minutes, the reaction mixture is removed from the bath
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
the volatiles removed
|
Type
|
ADDITION
|
Details
|
Methanol (7 mL) is added
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
WASH
|
Details
|
to wash down the sides)
|
Type
|
STIRRING
|
Details
|
After stirring overnight at ambient temperatures
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the methanol is removed in vacuo
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
WASH
|
Details
|
the organic layer washed with additional water, saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Reaction Time |
2 min |
Name
|
|
Type
|
product
|
Smiles
|
CNC1=C(C=CC=C1)OCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.212 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |